molecular formula C11H8ClNOS B1615198 2-Chloro-3-(3-methyl-2-thenoyl)pyridine CAS No. 760192-99-2

2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1615198
CAS No.: 760192-99-2
M. Wt: 237.71 g/mol
InChI Key: NJINBRWBUJJELI-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methyl-2-thenoyl)pyridine is an organic compound with the molecular formula C11H8ClNOS. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chloro substituent at the second position and a 3-methyl-2-thenoyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-methyl-2-thenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 2-Chloro-3-(2-thenoyl)pyridine
  • 2-Chloro-3-(3-methyl-2-furoyl)pyridine
  • 2-Chloro-3-(3-methyl-2-benzoyl)pyridine

Comparison: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is unique due to the presence of the 3-methyl-2-thenoyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the compound’s specific substitution pattern enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-4-6-15-10(7)9(14)8-3-2-5-13-11(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJINBRWBUJJELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641778
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-99-2
Record name (2-Chloro-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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